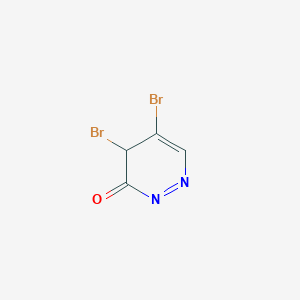

4,5-dibromo-4H-pyridazin-3-one

Description

General Overview of Pyridazine (B1198779) and Pyridazinone Heterocycles

Pyridazines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. sphinxsai.comniscair.res.in These diazines, with the nitrogen atoms at the 1 and 2 positions, are isomeric with pyrimidines and pyrazines. sphinxsai.com While not commonly found in natural products, the pyridazine scaffold is a crucial pharmacophore in many synthetic compounds. niscair.res.in

Pyridazinones are derivatives of pyridazines that feature a carbonyl group on the ring, most commonly at the 3-position, referred to as pyridazin-3(2H)-one. sphinxsai.comresearchgate.net This structure is considered a "wonder nucleus" in medicinal chemistry due to the wide array of biological activities its derivatives possess. sphinxsai.comscholarsresearchlibrary.com The presence of the two adjacent nitrogen atoms and the carbonyl group allows for extensive functionalization at various positions on the ring, making pyridazinones versatile building blocks for designing new molecules in pharmaceuticals and agrochemicals. scholarsresearchlibrary.comresearchgate.net

Importance of Halogenation in Heterocyclic Scaffolds for Chemical Reactivity

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental strategy in organic synthesis to enhance the reactivity and modify the properties of compounds. sigmaaldrich.comnumberanalytics.com In heterocyclic chemistry, halogen atoms serve as excellent leaving groups, making them pivotal for subsequent functionalization. mdpi.com This increased reactivity is crucial for constructing more complex molecular architectures.

The introduction of halogens, such as bromine, into a heterocyclic ring activates the molecule for various transformations. mdpi.com Halogenated heterocycles are key intermediates in a multitude of reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). sigmaaldrich.combaranlab.org This reactivity allows for the precise and selective introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. researchgate.net The ability to selectively functionalize specific positions on a polyhalogenated heterocycle is of great importance for creating diverse molecular libraries. baranlab.org

Specific Research Focus on 4,5-Dibromo-4H-pyridazin-3-one within Pyridazinone Chemistry

Within the broad class of halogenated pyridazinones, this compound stands out as a particularly valuable and versatile intermediate. chemimpex.comthermofisher.com Its structure, featuring two bromine atoms on adjacent carbons (C4 and C5) of the pyridazinone core, presents a unique platform for synthetic exploration. chemimpex.com These two bromine atoms are not chemically equivalent, which can allow for selective reactions at one position over the other.

Research on this specific compound focuses on its utility as a building block for creating a wide range of more complex pyridazinone derivatives. chemimpex.comfishersci.pt The high reactivity of the carbon-bromine bonds makes it an ideal substrate for developing novel synthetic methodologies, including sequential cross-coupling and substitution reactions. core.ac.uk This allows chemists to introduce different functional groups at the 4- and 5-positions, leading to the synthesis of novel compounds for evaluation in medicinal and materials science applications. chemimpex.comcore.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2Br2N2O |

|---|---|

Molecular Weight |

253.88 g/mol |

IUPAC Name |

4,5-dibromo-4H-pyridazin-3-one |

InChI |

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |

InChI Key |

XRBLXAWTKVIJDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C(=O)N=N1)Br)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4,5 Dibromo 4h Pyridazin 3 One

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reactions of 4,5-dibromo-4H-pyridazin-3-one provide a versatile pathway for the synthesis of a variety of substituted pyridazinone derivatives. The two bromine atoms at positions 4 and 5 are both potential sites for nucleophilic attack.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., amines, morpholine (B109124), pyrrolidine)

The reaction of this compound and its derivatives with nitrogen nucleophiles, such as primary and secondary amines, has been a subject of study. For instance, research on the closely related N-methylated analog, 4,5-dibromo-2-methylpyridazin-3(2H)-one, reveals significant reactivity. core.ac.uk

In a palladium-catalyzed aminocarbonylation reaction, the treatment of 4,5-dibromo-2-methylpyridazin-3(2H)-one with primary amines like tert-butylamine (B42293) and aniline (B41778) led to the formation of 4,5-dicarboxamides. core.ac.uk This indicates a high reactivity of the dibromo substrate. core.ac.uk However, when secondary amines such as piperidine (B6355638) and morpholine were used under similar conditions, no carbon monoxide insertion occurred. Instead, monoamination took place at either the 4- or 5-position, yielding a mixture of regioisomers. core.ac.uk

Studies on other dihalogenated pyridazine (B1198779) systems also show that amines can displace the halogen atoms to form mono- or disubstituted products depending on the reaction conditions. mdpi.comnih.govmdpi.com

The reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with secondary amines like piperidine and morpholine resulted in selective monosubstitution, affording a mixture of 4-amino-5-bromo- and 5-amino-4-bromo-2-methylpyridazin-3(2H)-ones. core.ac.uk Notably, the second bromine atom was not substituted under these conditions. core.ac.uk

In contrast, the reaction with primary amines under palladium-catalyzed aminocarbonylation conditions led to disubstitution, with both bromine atoms being replaced by carboxamide groups. core.ac.uk This suggests that the nature of the amine nucleophile and the reaction conditions play a crucial role in determining the extent of substitution. For other related heterocyclic systems, selective monosubstitution or disubstitution with amines can often be controlled by adjusting the stoichiometry of the nucleophile and the reaction temperature. nih.govmdpi.com

The following table summarizes the products obtained from the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various amines in a palladium-catalyzed aminocarbonylation setting. core.ac.uk

| Amine | Product(s) |

| tert-Butylamine | 2-Methyl-4,5-bis(N-tert-butylcarboxamido)pyridazin-3(2H)-one |

| Aniline | 2-Methyl-4,5-bis(N-phenylcarboxamido)pyridazin-3(2H)-one |

| Piperidine | Mixture of 4-bromo-2-methyl-5-(piperidin-1-yl)pyridazin-3(2H)-one and 5-bromo-2-methyl-4-(piperidin-1-yl)pyridazin-3(2H)-one |

| Morpholine | Mixture of 4-bromo-2-methyl-5-morpholinopyridazin-3(2H)-one and 5-bromo-2-methyl-4-morpholinopyridazin-3(2H)-one |

Reactivity with Oxygen-Containing Nucleophiles (e.g., alcohols, phenols, alkoxides)

The reactivity of dihalogenated pyridazinones extends to oxygen-containing nucleophiles. While specific studies on this compound are limited, research on analogous compounds such as 4,7-dibromo core.ac.ukmdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine provides valuable insights. mdpi.comnih.govresearchgate.net In these systems, reactions with alcohols and phenols, particularly in the form of their more nucleophilic alkoxide and phenoxide salts, lead to the substitution of one or both bromine atoms. nih.govresearchgate.net

For instance, 4,7-dibromo core.ac.ukmdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine reacts with sodium methoxide (B1231860) to give either the mono- or dimethoxy derivative, depending on the amount of the alkoxide used. nih.gov Similarly, sodium phenoxide yields the monosubstituted product. nih.gov The reaction with water can also lead to hydrolysis, replacing a bromine atom with a hydroxyl group, which may exist in its tautomeric keto form. mdpi.com

In the case of unsymmetrical pyridazinones or when monosubstitution occurs, the question of regioselectivity arises. For the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with secondary amines, a mixture of both the 4- and 5-substituted regioisomers was formed, indicating a lack of high regioselectivity under those specific conditions. core.ac.uk

In other related heterocyclic systems, the regioselectivity of nucleophilic attack can be influenced by the electronic environment of the carbon atoms bearing the halogens and the nature of the substituent on the pyridazinone ring. researchgate.net Theoretical studies on dichloropyrimidines suggest that the site of substitution (C2 vs. C4) is highly sensitive to other substituents on the ring, which alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution. nih.govwuxiapptec.com Similar electronic effects are expected to govern the regioselectivity in this compound.

Mechanistic Insights into Nucleophilic Substitution Pathways

The nucleophilic substitution reactions on this compound are presumed to proceed via a typical SNAr mechanism. This pathway involves a two-step process:

Addition of the nucleophile: The nucleophile attacks one of the electron-deficient carbon atoms bonded to a bromine atom (C4 or C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

The presence of the electron-withdrawing carbonyl group and the second nitrogen atom in the pyridazinone ring helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

In the case of the palladium-catalyzed aminocarbonylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one, the mechanism is more complex, involving oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by CO insertion and reductive elimination. core.ac.uk The observed formation of amination products with secondary amines instead of aminocarbonylation products suggests that a competing direct nucleophilic substitution pathway can dominate under certain conditions. core.ac.uk

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions have a profound impact on the outcome of nucleophilic substitution reactions of this compound and its analogs. Key factors include:

Temperature: Higher temperatures generally favor disubstitution over monosubstitution. For instance, in the reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( core.ac.ukmdpi.comnih.govthiadiazole) with morpholine, monosubstitution occurs at room temperature, while disubstitution requires prolonged heating at 130 °C. mdpi.com

Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF can facilitate SNAr reactions. mdpi.com

Nature of the Nucleophile: As seen in the reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, primary amines led to disubstituted carboxamides, whereas secondary amines yielded monosubstituted amines under the same catalytic conditions. core.ac.uk The basicity and steric bulk of the nucleophile are critical. dur.ac.uk

Stoichiometry of Reagents: The molar ratio of the nucleophile to the substrate is a key determinant for achieving selective monosubstitution versus disubstitution. Using a stoichiometric amount or a slight excess of the nucleophile often favors monosubstitution, while a larger excess promotes disubstitution. nih.govmdpi.com

Catalyst: In palladium-catalyzed reactions, the choice of ligand and palladium precursor can significantly affect the product distribution and reaction efficiency. core.ac.uk

The following table illustrates how reaction conditions can be tuned to achieve selective substitution on a related dibromo-thiadiazolopyridazine system. nih.gov

| Nucleophile | Equivalents of Nucleophile | Temperature | Solvent | Product |

| NaOMe | 1 | Room Temp | MeOH | Monomethoxy derivative |

| NaOMe | 2 | Reflux | MeOH | Dimethoxy derivative |

| Morpholine | 1 | Room Temp | CH2Cl2 | Monomorpholino derivative |

| Morpholine | 2 | 80 °C | MeCN | Dimorpholino derivative |

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and this compound is an excellent substrate for these transformations. The two bromine atoms can be substituted sequentially or simultaneously, providing a pathway to a wide range of functionalized pyridazinone derivatives. mdpi.commdpi.comresearchgate.net

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi.comrsc.org In the case of N-substituted this compound, this reaction is used to introduce aryl or ferrocenyl groups onto the pyridazinone core. mdpi.com

Systematic studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one have shown that its reaction with aryl or ferrocenyl boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as sodium carbonate leads to both mono- and diarylated products. mdpi.com The reaction typically proceeds at elevated temperatures in a solvent mixture like toluene-water. mdpi.com The reaction can sometimes be accompanied by hydrodebromination, where one of the bromine atoms is replaced by a hydrogen atom. mdpi.com

Table 1: Conditions and Product Distribution for Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one mdpi.com

| Entry | Reactant | Catalyst/Base | Solvent/Temp | Time (h) | Products |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene-H₂O / 100°C | 8 | 2-Methyl-4,5-diphenylpyridazin-3(2H)-one |

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

The Stille reaction couples an organohalide with an organotin compound (organostannane), also catalyzed by palladium. wikipedia.orglibretexts.org This reaction is effective for creating C-C bonds and can be applied to substrates like dibromopyridazinones to introduce various aryl and heteroaryl groups. mdpi.comresearchgate.net

While specific studies on this compound are not extensively detailed in the provided sources, research on analogous electron-deficient dibromo-heterocycles demonstrates the utility of Stille coupling. mdpi.comresearchgate.net Typically, catalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are used in a solvent like toluene. mdpi.com Depending on the reaction conditions and stoichiometry of the organostannane reagent, it is possible to achieve either mono- or bis-arylation. mdpi.com However, in some systems, the reaction can be difficult to stop at the mono-substituted stage, proceeding directly to the bis-arylated product even with one equivalent of the tin reagent. mdpi.com

Table 2: Representative Conditions for Stille Coupling mdpi.com

| Substrate | Stannane Reagent | Catalyst | Solvent | Outcome |

|---|

The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines, offering significant advantages over older methods. wikipedia.org For pyridazinone derivatives, this reaction allows for the introduction of various amino groups. researchgate.net

Research on related 5-halopyridazin-3(2H)-ones has demonstrated that they can undergo Buchwald-Hartwig amination to form 5-amino-substituted pyridazinones. researchgate.net These reactions typically employ a palladium catalyst in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to accommodate a wider range of amines and reaction conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective. wikipedia.org

The reaction is generally tolerant of a wide variety of functional groups and can be used to couple both primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been expanded to include "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org

In the context of halogenated pyridazine-like heterocycles, Ullmann-type conditions have been successfully used to form C-N bonds with weak nitrogen nucleophiles like carbazole, which may not react under standard Buchwald-Hartwig conditions. mdpi.com These reactions often require a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and a ligand like N,N'-dimethylethylenediamine (DMEDA). mdpi.com The reactions can be performed under conventional heating or with microwave irradiation, with the latter often providing better results. mdpi.com

Table 3: Example of Ullmann Coupling on a Bromo-heterocycle mdpi.com

| Substrate | Nucleophile | Catalyst/Ligand | Base | Conditions | Product |

|---|

The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the nucleophile. wikipedia.org

The dibromo-pyridazinone structure serves as a versatile platform for creating a diverse array of functionalized molecules. chemimpex.comniscair.res.in The two bromine atoms act as handles that can be selectively or sequentially replaced through various cross-coupling reactions, as detailed in the preceding sections. mdpi.com This stepwise functionalization allows for the synthesis of unsymmetrical pyridazinone derivatives.

This versatility makes this compound and its derivatives valuable building blocks in medicinal and agricultural chemistry. chemimpex.com For instance, the ability to introduce different aryl, heteroaryl, or amino groups allows for the fine-tuning of the molecule's biological activity, leading to the development of new potential anti-inflammatory agents, antimicrobial compounds, or herbicides. chemimpex.com Furthermore, the pyridazinone core itself is a key pharmacophore found in various bioactive compounds. niscair.res.in The dibromo scaffold can also be used to construct more complex structures, such as bridged ferrocenophanes, through carefully controlled reaction conditions. mdpi.com

Ring Transformations and Rearrangements

Beyond functionalization of the existing ring, the pyridazine core can undergo transformations leading to different heterocyclic systems. These reactions often proceed via reactive intermediates like diazonium salts, leading to ring-opening and re-closure events.

One notable transformation is the "ring switching" of pyrimido[1,2-b]pyridazine derivatives, which can be synthesized from aminopyridazines. semanticscholar.org Diazotization of a 3-amino-4H-pyrimido[1,2-b]pyridazin-4-one (formed from a substituted aminopyridazine) yields a stable diazonium salt. When this diazonium salt is heated in the presence of a primary alcohol, it undergoes a rearrangement to form 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org This transformation involves a complex sequence where the pyrimidine (B1678525) ring opens and the diazonium group is incorporated into a new five-membered triazole ring attached to the original pyridazine core. semanticscholar.org

In a different type of transformation, the reduction of a fused 4,7-dibromo chemimpex.commdpi.commdpi.comthiadiazolo[3,4-d]pyridazine with a reducing agent like sodium borohydride (B1222165) or even sodium methoxide in THF can cleave the thiadiazole ring to yield 3,6-dibromopyridazine-4,5-diamine. mdpi.com This reaction effectively transforms the fused heterocyclic system into a functionalized pyridazine by breaking the S-N bonds of the thiadiazole ring and reducing the nitrogen atoms. mdpi.com

Intramolecular Heck-Type Cyclization in Pyridazinone Derivatives

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction used to construct cyclic and heterocyclic compounds. wikipedia.orgrsc.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org In the context of pyridazinone chemistry, this method has been effectively utilized to synthesize fused-ring systems.

Research has demonstrated the synthesis of 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one through an intramolecular Heck-type reaction. researchgate.net The process starts with a 2-methyl-4,5-dihalopyridazin-3(2H)-one, which undergoes a regioselective nucleophilic substitution with phenol, followed by the palladium-catalyzed cyclization. researchgate.net Similarly, 5H-pyridazino[4,5-b]indoles have been synthesized using a Heck-type ring closure of 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones. researchgate.net

A notable example involves the Heck-type intramolecular arylation of a 2-benzyl-4,5-dibromopyridazin-3(2H)-one derivative, highlighting the utility of the dibrominated pyridazinone core in forming complex heterocyclic structures. unipa.it The general mechanism for the intramolecular Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclic product. wikipedia.org The reaction is highly regioselective, governed primarily by steric factors, and is tolerant of a wide range of functional groups. princeton.edu

Table 1: Examples of Intramolecular Heck-Type Cyclization in Pyridazinone Derivatives

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 2-Methyl-4,5-dihalopyridazin-3(2H)-one & Phenol | Nucleophilic Substitution followed by Intramolecular Heck Reaction | 2-Methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one | researchgate.net |

| 5-[(2-Bromophenyl)amino]-2-methylpyridazin-3(2H)-one | Intramolecular Heck-Type Ring Closure | 2-Methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one | researchgate.net |

Observed Rearrangement Processes in Related Halogenated Pyridazinone Systems

Rearrangement reactions are fundamental processes in organic chemistry that can lead to significant structural modifications. In systems related to halogenated pyridazinones, various types of rearrangements can be observed, often facilitated by the electronic nature of the heterocyclic ring and the presence of halogen substituents.

While specific rearrangement studies on this compound are not extensively detailed, analogous transformations in other halogenated heterocycles provide insight into potential reaction pathways. For instance, halogen rearrangements have been observed in complexes of N-halosuccinimides with halide anions. mdpi.com These processes, which can be thermodynamically favored, involve the breaking of one nitrogen-halogen bond and the formation of another, facilitated by halogen bonding. mdpi.com

Cationic rearrangements, such as researchgate.netunipa.it-sigmatropic shifts, are common in electron-deficient systems where a carbocation intermediate can be stabilized. msu.edu In heterocyclic systems, rearrangements can also be catalyzed by metals. For example, rhodium-catalyzed reactions of diazocompounds with aromatic sulfides can generate sulfonium (B1226848) ylides that undergo unipa.itmdpi.com- or researchgate.netunipa.it-rearrangements to form ortho-substituted aryl products. nih.gov These examples from related fields suggest that under appropriate conditions, halogenated pyridazinones could potentially undergo skeletal or substituent rearrangements, although such processes remain an area for further exploration.

Reduction Reactions and Sensitivity to Reducing Agents

The pyridazinone core can be sensitive to certain reagents, particularly reducing agents. Research on the structurally related compound 4,7-dibromo researchgate.netunipa.itscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine has shown that this heterocycle is highly sensitive to strong reducing agents. mdpi.comresearchgate.net

Attempts to reduce this compound using sodium borohydride (NaBH₄) in the presence of cobalt(II) chloride or with lithium aluminum hydride (LAH) in refluxing tetrahydrofuran (B95107) (THF) resulted in the complete decomposition of the starting material. mdpi.comresearchgate.net This sensitivity indicates that the electron-deficient nature of the di-halogenated, nitrogen-containing heterocyclic ring makes it susceptible to degradation under potent reducing conditions.

However, a successful reductive transformation was achieved under milder conditions. The treatment of 4,7-dibromo researchgate.netunipa.itscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine with sodium methoxide in refluxing THF led to the unexpected synthesis of 3,6-dibromopyridazine-4,5-diamine, demonstrating a reductive cleavage of the fused thiadiazole ring. mdpi.comresearchgate.net

Table 2: Reaction of a Related Halogenated Pyridazine Derivative with Reducing Agents

| Substrate | Reducing Agent/Conditions | Outcome | Reference |

|---|---|---|---|

| 4,7-Dibromo researchgate.netunipa.itscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine | NaBH₄/CoCl₂·6H₂O in EtOH | Full decomposition | mdpi.comresearchgate.net |

| 4,7-Dibromo researchgate.netunipa.itscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine | LAH in refluxing THF | Full decomposition | mdpi.comresearchgate.net |

These findings suggest that this compound would likely also exhibit sensitivity towards strong reducing agents, and any desired reduction would require carefully selected, milder reagents and conditions.

Role of the Pyridazinone Moiety as a Leaving Group in Chemical Transformations

The pyridazinone moiety, particularly when halogenated, can function as an effective leaving group in various chemical reactions. Studies have shown that 4,5-dichloropyridazin-3(2H)-one (DCPN), a close structural analog of the dibromo compound, is considered a very good leaving group in reactions with carboxylic acids. researchgate.net This property makes it a stable, non-hygroscopic, and atom-economic acyl source. researchgate.net

The ability of the pyridazinone ring to act as a leaving group is crucial in ribosome-mediated polymerization reactions. In this context, activated γ-keto and α-hydrazino esters are used to form pyridazinone bonds. nih.gov The reaction proceeds via a cyclocondensation mechanism where an activated leaving group is displaced. nih.gov This highlights the inherent chemical feature of the pyridazinone structure that allows it to be strategically employed and subsequently eliminated in complex synthetic sequences. The stability of the resulting pyridazinone anion after departure contributes to its effectiveness as a leaving group.

Derivatization and Structural Modification of 4,5 Dibromo 4h Pyridazin 3 One

Synthesis of N-Substituted Pyridazinone Derivatives

The nitrogen atom at position 2 of the pyridazinone ring is a key site for introducing structural diversity. N-substituted derivatives are commonly synthesized through the condensation of aryl hydrazines with mucohalic acids, such as mucobromic or mucochloric acid, under acidic conditions. nih.gov This approach directly yields N-aryl-4,5-dihalopyridazin-3(2H)-ones. For instance, the reaction of p-tolyl hydrazine (B178648) with mucochloric acid produces 4,5-dichloro-2-(p-tolyl)pyridazin-3(2H)-one. nih.gov

Alternatively, direct N-alkylation of the pre-formed 4,5-dibromopyridazin-3(2H)-one ring can be achieved. For example, reaction with 4-fluorobenzyl bromide leads to the corresponding N-benzylated product.

Introduction of Diverse Substituents through Cross-Coupling and Nucleophilic Reactions

The bromine atoms at the C4 and C5 positions of the pyridazinone ring are amenable to displacement through various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide range of substituents.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been effectively employed to create C-C bonds at the C4 and C5 positions. The reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with arylboronic acids, such as phenylboronic acid, can lead to the formation of mono- and diarylated products. researchgate.netmdpi.com The product distribution is often dependent on the reaction conditions, including the catalyst system and stoichiometry of the reagents. mdpi.com For example, using PdCl2(PPh3)2 as a catalyst with an excess of phenylboronic acid can yield the disubstituted product, 2-methyl-4,5-diphenylpyridazin-3(2H)-one. researchgate.net

Nucleophilic aromatic substitution (SNA) reactions provide another route to functionalize the pyridazinone core. The bromine atoms can be displaced by various nucleophiles, including phenoxides and amines. For instance, the reaction of 4,5-dibromopyridazin-3(2H)-ones with phenols in the presence of a base leads to the substitution of the bromine at the C4 position. nih.gov Similarly, reactions with secondary amines like piperidine (B6355638) and morpholine (B109124) can result in the formation of amino-substituted bromopyridazinones. core.ac.uk

Table 1: Selected Suzuki-Miyaura Coupling Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one

| Arylboronic Acid | Catalyst | Base | Solvent | Products | Yield (%) | Reference |

| Phenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | DME/H2O | 2-Methyl-4,5-diphenylpyridazin-3(2H)-one | - | researchgate.net |

| Ferrocenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | DMF/H2O | 4-Ferrocenyl- & 5-Ferrocenyl-2-methylpyridazin-3(2H)-one, 4,5-Diferrocenyl-2-methylpyridazin-3(2H)-one | 25, 29, 14 | mdpi.com |

Formation of Fused Ring Systems from Pyridazinone Precursors

The derivatized pyridazinone core is an excellent precursor for the synthesis of more complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Pyridazinoindoles

The synthesis of pyridazino[4,5-b]indoles can be achieved through a multi-step sequence starting from a 2-methyl-5-halopyridazin-3(2H)-one. A key step involves a Buchwald-Hartwig amination with 2-bromoaniline (B46623) to furnish a 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one intermediate. researchgate.nettubitak.gov.tr Subsequent intramolecular Heck-type ring closure of this intermediate, catalyzed by a palladium complex, leads to the formation of the tricyclic pyridazino[4,5-b]indol-1-one scaffold. researchgate.nettubitak.gov.tr

Benzofuran (B130515) Analogues

Analogous to the synthesis of pyridazinoindoles, benzofuran-fused pyridazinones can also be prepared. The synthesis of 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one has been accomplished via a regioselective nucleophilic substitution of a 2-methyl-4,5-dihalopyridazin-3(2H)-one with phenol. This is followed by an intramolecular Heck-type reaction, which facilitates the cyclization to form the benzofuran ring fused to the pyridazinone core. researchgate.net

Thiazolopyridazinones

The researchgate.netCurrent time information in Bangalore, IN.thiazolo[4,5-d]pyridazinone ring system can be constructed through the cyclization of appropriately substituted thiazole (B1198619) precursors. For example, the reaction of methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine hydrate (B1144303) leads to the formation of 2-substituted-7-phenyl- researchgate.netCurrent time information in Bangalore, IN.thiazolo[4,5-d]pyridazinones in good yields. researchgate.net This method provides access to the fused thiazolopyridazinone core, which is of interest for its potential biological activities. researchgate.net

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. For 4,5-dibromo-4H-pyridazin-3-one, ¹H and ¹³C NMR are the primary methods used to map out the proton and carbon skeletons of the molecule.

¹H NMR Spectroscopy for Proton Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The structure of this compound contains two distinct protons: one attached to a nitrogen atom (N-H) of the amide group and one attached to a carbon atom (C-H) of the heterocyclic ring.

In a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), these protons appear as distinct singlets, as there are no adjacent protons to cause spin-spin splitting. The N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, a characteristic feature of exchangeable amide protons. The C-H proton, attached to the sp²-hybridized carbon at position 6, also appears as a singlet. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl group, the nitrogen atoms, and the bromine atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~13.37 | Singlet (broad) |

| C₆-H | ~8.36 | Singlet |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The this compound molecule possesses four distinct carbon atoms. Their chemical shifts are influenced by their hybridization state and proximity to electronegative atoms (nitrogen, oxygen, and bromine).

No direct experimental ¹³C NMR data for this compound is readily available in the reviewed literature. However, based on data for the parent pyridazin-3(2H)-one and known substituent effects, the expected chemical shifts can be estimated. The carbonyl carbon (C₃) is expected to be the most downfield signal. The two bromine-substituted carbons (C₄ and C₅) will also be significantly downfield, while the proton-bearing carbon (C₆) will be the most upfield of the sp² carbons.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C₃ (C=O) | 155 - 165 | Carbonyl carbon in a heterocyclic amide system. |

| C₄ (C-Br) | 130 - 140 | sp² carbon attached to bromine and nitrogen. |

| C₅ (C-Br) | 115 - 125 | sp² carbon attached to bromine and carbon. |

| C₆ (C-H) | 135 - 145 | sp² carbon attached to hydrogen and nitrogen. |

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes within molecules, such as conformational changes or restricted bond rotations. By recording NMR spectra at different temperatures, researchers can observe changes in signal shape or position that correspond to these dynamic equilibria.

For this compound, the core pyridazinone ring is largely planar and rigid due to its aromatic-like character. Consequently, significant conformational dynamics that would be observable by VT-NMR are not expected. No studies employing this technique for this compound have been found in the scientific literature, which is consistent with the molecule's rigid structure.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. NOE difference spectroscopy is an experiment that identifies these spatial relationships by irradiating one proton and observing an enhancement in the signal of nearby protons.

In the case of this compound, an NOE experiment could be used to confirm the spatial proximity between the N-H proton and the C₆-H proton. Irradiation of the N-H proton would be expected to cause an enhancement of the C₆-H signal, providing definitive evidence of their close spatial arrangement on the heterocyclic ring. However, a review of the available literature did not yield specific NOE experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

Key vibrations include the stretching of the N-H bond, the C=O (amide) bond, the C=C bond within the ring, and the C-H bond. The presence of a strong absorption band for the carbonyl group and a distinct band for the N-H group are particularly diagnostic for the pyridazinone structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3500 | N-H Stretch | Amide (N-H) |

| ~1650-1700 | C=O Stretch | Amide I band (C=O) |

| ~1600-1640 | C=C Stretch | Alkene (ring) |

| ~1400-1450 | C-N Stretch | Amide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak. nist.gov Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion appears as a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive indicator of a dibrominated compound. Common fragmentation pathways for pyridazinones can include the loss of CO, N₂, and bromine radicals, leading to various fragment ions observed in the spectrum.

| m/z Value | Assignment | Notes |

|---|---|---|

| 252 / 254 / 256 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster, characteristic 1:2:1 ratio for Br₂. |

| 173 / 175 | [M - Br]⁺ | Loss of one bromine radical. |

| 145 / 147 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |

| 94 | [M - 2Br]⁺ | Loss of both bromine radicals. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridazinone ring system of this compound contains π-bonds and non-bonding electrons (on the oxygen and nitrogen atoms), which can absorb UV or visible light, promoting electrons to higher energy anti-bonding orbitals.

The expected electronic transitions for this compound include:

π → π* transitions: Associated with the conjugated system of the heterocyclic ring.

n → π* transitions: Involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This technique can unambiguously determine the molecular geometry, including precise bond lengths, bond angles, and torsion angles. Studies on related furo[3,4-d]pyridazin-1(2H)-one derivatives have successfully used this method to establish their fine structure in the solid phase. mdpi.com

For this compound, this analysis would confirm the planarity of the pyridazinone ring and detail the spatial relationship of the bromine and oxygen substituents. Furthermore, it would reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the solid-state supramolecular architecture.

Analysis of Molecular Conformation and Crystal Packing

A comprehensive analysis of the molecular conformation and crystal packing of this compound is currently limited by the absence of publicly available crystallographic data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this specific compound.

Therefore, a detailed discussion of its solid-state conformation, including bond lengths, bond angles, and dihedral angles, cannot be provided at this time. Similarly, an analysis of its crystal packing, which would involve the identification and characterization of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking, is not possible without experimental structural data.

The elucidation of the three-dimensional structure of this compound through techniques like single-crystal X-ray diffraction would be necessary to furnish the data required for a thorough conformational and crystal packing analysis. Such an investigation would provide valuable insights into the molecule's spatial arrangement and the supramolecular architecture it adopts in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of pyridazinone systems. These calculations offer a balance between accuracy and computational cost, making them suitable for analyzing molecules like 4,5-dibromo-4H-pyridazin-3-one. Studies on analogous compounds, such as 4,5-dichloropyridazin-3-one, provide a framework for understanding the expected theoretical results for the dibromo derivative. researchgate.netjocpr.com

Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), is the first step in theoretical analysis. researchgate.net For the closely related 4,5-dichloropyridazin-3-one, calculations have shown that the pyridazine (B1198779) ring is essentially planar. researchgate.net Similar planarity is expected for this compound. The optimized geometry allows for the calculation of bond lengths and angles, which can be compared with experimental crystallographic data if available. researchgate.net

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and biological activity. nih.gov For the analogous 4,5-dichloropyridazin-3-one, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the C=O and C=C bonds. researchgate.net The HOMO-LUMO gap indicates that charge transfer occurs within the molecule. scirp.org These findings suggest that the bromine atoms in this compound would significantly influence the electronic properties and reactivity of the compound.

Table 1: Calculated Electronic Properties for the Analog 4,5-Dichloropyridazin-3-one

| Parameter | Value |

|---|---|

| HOMO Energy | -0.279 eV |

| LUMO Energy | -0.096 eV |

| Energy Gap (ΔE) | 0.183 eV |

Data derived from studies on 4,5-dichloropyridazin-3-one at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.mamdpi.com This method, often employed with DFT, allows for the accurate prediction of chemical shifts by calculating the magnetic shielding tensors for each nucleus. imist.maconicet.gov.ar

The standard procedure involves optimizing the molecular geometry and then performing GIAO calculations at the same level of theory. The calculated isotropic shielding values are then referenced against a standard compound, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. imist.mamdpi.com The choice of functional and basis set can influence the accuracy of the prediction, with functionals like B3LYP and basis sets like 6-311+G(d,p) often providing good correlation with experimental values. modgraph.co.uk For complex molecules, this computational approach is invaluable for assigning specific signals in the NMR spectrum to the correct atoms in the structure. mdpi.com

Molecular Docking Studies in the Context of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is crucial in drug discovery for evaluating the potential of a molecule to act as an inhibitor or activator. researchgate.netksu.edu.sa For pyridazinone derivatives, docking studies have been performed to explore their binding affinities with various biological targets, including proteins from pathogenic bacteria like Staphylococcus aureus and Escherichia coli. amazonaws.comresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. researchgate.net The ligand, this compound, would be drawn and optimized for its lowest energy conformation. Docking software, such as AutoDock Vina, then systematically evaluates different binding poses of the ligand within the active site of the protein, calculating a binding affinity score for each pose. amazonaws.comnih.gov The results reveal potential key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. ksu.edu.sa Studies on similar pyridazinone compounds suggest that the carbonyl group and the nitrogen atoms of the pyridazinone ring are often involved in crucial hydrogen bonding interactions with the receptor. nih.gov

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations, particularly using DFT, can elucidate a range of molecular properties that govern the reactivity and intermolecular interactions of this compound.

One important property is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For the related 4,5-dichloropyridazin-3-one, the most negative region is located around the carbonyl oxygen atom, indicating it is a likely site for electrophilic attack. researchgate.netjocpr.com The regions around the hydrogen atom of the N-H group are typically the most electropositive. researchgate.net

Other quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (ζ), can also be calculated. researchgate.net These parameters provide quantitative measures of the molecule's stability and reactivity. nih.gov

Table 2: Quantum Chemical Descriptors for the Analog 4,5-Dichloropyridazin-3-one

| Parameter | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.187 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.0915 eV |

| Softness (ζ) | 1/η | 10.92 eV⁻¹ |

Data derived from studies on 4,5-dichloropyridazin-3-one at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates, transition states, and the rate-determining steps. nih.gov For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon atoms. nih.gov

Theoretical studies can model the reaction pathway by calculating the potential energy surface. This involves locating the transition state structure connecting the reactants and products and calculating the activation energy barrier. nih.gov The results can explain the regioselectivity of the reaction, for instance, why a nucleophile might preferentially attack at C4 versus C5. The electron-withdrawing nature of the pyridazinone ring makes the C-Br bonds susceptible to nucleophilic attack. nih.gov DFT calculations can help rationalize experimental observations by providing detailed energetic and structural information about the reaction intermediates and transition states. nih.gov

Conformational Analysis and Energy Barrier Determinations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, the main conformational flexibility would involve the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

Furthermore, intermolecular interactions can lead to the formation of dimers or other aggregates, particularly in the solid state. DFT calculations on the monomeric and dimeric forms of 4,5-dichloropyridazin-3-one have shown that the dimeric structure, formed through intermolecular hydrogen bonds between the N-H and C=O groups, is more stable. researchgate.net Computational methods can determine the geometries of these different forms and calculate the energy barriers for interconversion. iu.edu.sa This information is crucial for understanding the molecule's behavior in different phases and its potential for self-assembly. researchgate.net

Applications in Chemical Research and Materials Science

Building Blocks in Synthetic Organic Chemistry

In synthetic organic chemistry, 4,5-dibromo-4H-pyridazin-3-one serves as a crucial intermediate and building block for the creation of more complex molecules chemimpex.comfishersci.ca. The presence of two bromine atoms on the pyridazinone ring provides reactive sites for a variety of chemical transformations.

The compound is a key precursor for developing novel heterocyclic scaffolds, which are foundational structures in medicinal chemistry and drug discovery. The bromine atoms can be selectively replaced through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse functional groups and the construction of fused ring systems, leading to new classes of compounds with potential biological activity chemimpex.comnih.govnih.gov. The pyridazinone moiety itself is a significant pharmacophore found in many biologically active compounds nih.govscispace.com.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Potential Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substitution of one or both bromine atoms with new functional groups | Creation of diverse chemical libraries for drug screening |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Formation of carbon-carbon bonds, linking aryl or vinyl groups | Synthesis of complex polycyclic and biaryl heterocyclic systems |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Formation of carbon-nitrogen bonds | Development of novel nitrogen-containing heterocyclic compounds |

Intermediates in Agricultural Chemistry Research

In the field of agricultural science, this compound is recognized as an important intermediate in the synthesis of agrochemicals chemimpex.com. The pyridazinone structure is a core component in various compounds developed for crop protection scispace.com.

This compound serves as a precursor for the development of new herbicides chemimpex.com. By modifying the structure of this compound, chemists can design molecules that selectively target and inhibit biological pathways in weeds, thereby helping to manage unwanted vegetation and improve crop yields. The pyridazinone class of compounds has a history of use in herbicide development chemimpex.comscispace.com.

Similarly, this compound is a valuable starting material for creating novel fungicides chemimpex.com. Derivatives of pyridazinone have shown efficacy against various fungal pathogens that affect crops scispace.comresearchgate.netmdpi.com. Research in this area focuses on synthesizing derivatives that can disrupt essential processes in fungi, offering new solutions to combat fungal resistance and protect agricultural output chemimpex.com.

| Agrochemical Class | Synthetic Role of this compound | Objective |

|---|---|---|

| Herbicides | Core scaffold for derivatization | Develop new active ingredients for weed management |

| Fungicides | Starting material for complex synthesis | Create compounds to control plant-pathogenic fungi |

Material Science Applications

The utility of this compound extends into material science, where its chemical properties are harnessed to create advanced materials chemimpex.com.

This compound is employed in the formulation of specialty polymers and coatings chemimpex.com. Its incorporation into polymer chains can enhance properties such as durability, thermal stability, and resistance to environmental factors. The presence of the heterocyclic ring and bromine atoms can impart specific functionalities, including flame retardancy and modified electronic properties. Similar electron-deficient heterocyclic building blocks are used to prepare functional organic dyes and materials for electronic applications, suggesting a potential avenue for the application of this compound derivatives nih.govmdpi.com.

| Material Type | Function of this compound | Enhanced Property |

|---|---|---|

| Specialty Polymers | Monomer or additive | Thermal stability, flame resistance |

| Protective Coatings | Component in formulation | Durability, chemical resistance |

| Functional Materials | Electron-deficient building block | Potential for tailored electronic and optical properties |

Design and Synthesis of Liquid Crystalline Compounds

The incorporation of heterocyclic rings into the core structures of liquid crystalline molecules is a well-established strategy for modulating their mesomorphic properties. The pyridazinone moiety, with its inherent dipole moment and potential for hydrogen bonding, presents an interesting building block for the design of novel liquid crystals. While the direct use of this compound in the synthesis of liquid crystalline compounds is not extensively documented in publicly available research, its structural features suggest its potential as a precursor for such materials.

The design of liquid crystalline compounds often involves the creation of molecules with a rigid core and flexible terminal chains. The pyridazinone ring in this compound can serve as a component of the rigid core. The two bromine atoms at the 4 and 5 positions offer reactive sites for functionalization, allowing for the attachment of other aromatic or alicyclic rings to extend the rigid core, a common strategy to enhance the thermal stability and transition temperatures of the resulting mesophases.

Furthermore, the bromine atoms can be substituted with various organic moieties through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This versatility allows for the introduction of different linking groups and terminal chains, which are crucial in determining the type of liquid crystalline phase (e.g., nematic, smectic, or columnar) and its temperature range. For instance, the attachment of long alkyl or alkoxy chains to the pyridazinone core could induce calamitic (rod-like) mesophases.

While specific examples utilizing this compound are yet to be reported, the broader class of pyridazine (B1198779) and pyridazinone derivatives has been explored in the context of liquid crystals. These studies have demonstrated that the inclusion of the pyridazine heterocycle can lead to materials with desirable liquid crystalline properties. Therefore, this compound remains a promising, yet underexplored, platform for the synthesis of novel liquid crystalline materials.

Table 1: Potential Synthetic Strategies for Liquid Crystalline Derivatives from this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Attachment of aromatic rings to extend the rigid core |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Introduction of linear, rigid acetylene linkers |

| Nucleophilic Aromatic Substitution | Phenols, Thiols, Amines, Base | Functionalization with various terminal groups |

| N-Alkylation | Alkyl halides, Base | Introduction of flexible side chains |

Potential in Organic Photovoltaic Materials as Electron Acceptors

In the field of organic photovoltaics (OPVs), there is a continuous search for novel non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. The key requirements for an efficient electron acceptor include a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient charge transfer from the donor material, good electron mobility for charge transport, and broad absorption in the solar spectrum.

The this compound molecule possesses several features that suggest its potential as a building block for electron-accepting materials in OPVs. The pyridazinone ring is an electron-deficient heterocycle, and the presence of two electron-withdrawing bromine atoms further lowers the energy levels of its molecular orbitals, particularly the LUMO. A lower LUMO level is advantageous for achieving a high open-circuit voltage (Voc) in a photovoltaic device.

While direct experimental studies on the application of this compound in OPVs are scarce, computational studies on structurally similar compounds provide valuable insights. For instance, a Density Functional Theory (DFT) study on 4,5-dichloropyridazin-3-one, a close analog, has been performed to calculate its electronic properties. Such calculations can predict the HOMO and LUMO energy levels, which are critical parameters in designing OPV materials. The molecular electrostatic potential map from these studies can also reveal the electron-deficient regions of the molecule, indicating its propensity to accept electrons.

The bromine atoms on the this compound scaffold serve as versatile handles for further chemical modification. Through cross-coupling reactions, electron-accepting moieties can be attached to the pyridazinone core to create more complex A-D-A (Acceptor-Donor-Acceptor) or A-A type architectures. This strategy allows for the fine-tuning of the optical and electronic properties of the final molecule, such as its absorption spectrum and energy levels, to better match with a partner donor material for efficient charge separation and collection.

The development of pyridazine-containing molecules as electron acceptors is an active area of research. For example, derivatives of bjmu.edu.cnnih.govrsc.orgthiadiazolo[3,4-d]pyridazine, which shares the electron-deficient pyridazine core, have been investigated as internal acceptors in organic sensitizers for dye-sensitized solar cells, demonstrating the electron-accepting capability of this heterocyclic system. nih.gov

Table 2: Calculated Electronic Properties of a Related Pyridazinone Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4,5-dichloropyridazin-3-one | DFT/B3LYP/6-31G(d,p) | -7.5 | -2.5 | 5.0 |

Note: Data for 4,5-dichloropyridazin-3-one is presented as a proxy to infer the potential properties of this compound. The actual values for the dibromo compound may vary.

Development of Fluorescent Probes

Fluorescent probes are indispensable tools in various scientific disciplines, including biology, medicine, and environmental science, for the sensitive and selective detection of specific analytes. The design of a fluorescent probe typically involves a fluorophore unit, which is responsible for the emission of light, and a recognition unit that selectively interacts with the target analyte.

The pyridazinone scaffold has emerged as a promising platform for the development of novel fluorescent probes. The inherent electronic structure of the pyridazinone ring can be modulated through chemical modifications to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

While there is no direct report on the use of this compound in the development of fluorescent probes, its structure offers significant potential as a starting material. The two bromine atoms provide convenient sites for introducing various functional groups that can act as recognition elements for specific analytes. For example, through appropriate chemical transformations, the bromine atoms could be replaced with moieties that can bind to metal ions, reactive oxygen species, or specific biomolecules.

The pyridazinone core itself can act as the fluorophore. The fluorescence properties of pyridazinone derivatives are often influenced by intramolecular charge transfer (ICT) processes. By attaching electron-donating or electron-withdrawing groups to the pyridazinone ring, the extent of ICT can be controlled, leading to changes in the fluorescence emission. This principle can be exploited to design "turn-on" or "turn-off" fluorescent probes, where the fluorescence is enhanced or quenched upon binding to the target analyte.

Research has demonstrated the successful development of fluorescent probes based on other pyridazinone derivatives for various applications, including cellular imaging. These studies have shown that by carefully designing the molecular structure, it is possible to create probes with high sensitivity, selectivity, and good photostability. The synthetic accessibility and the tunable photophysical properties of the pyridazinone scaffold make this compound a valuable precursor for the construction of a new generation of fluorescent probes.

Table 3: Design Principles for Fluorescent Probes based on the Pyridazinone Scaffold

| Design Strategy | Modification on Pyridazinone Core | Target Analyte Example |

| Chelation-Enhanced Fluorescence (CHEF) | Introduction of a metal-chelating group | Metal ions (e.g., Zn²⁺, Cu²⁺) |

| Photoinduced Electron Transfer (PeT) | Attachment of a receptor with a lone pair of electrons | Protons (pH), specific enzymes |

| Intramolecular Charge Transfer (ICT) | Substitution with electron-donating and -withdrawing groups | Polarity of the microenvironment |

| Reaction-Based Probes | Incorporation of a reactive site | Reactive oxygen species (e.g., H₂O₂) |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Pathways

The development of novel synthetic methodologies will aim to address these challenges. Key areas of focus will include:

Green Chemistry Principles: Implementing strategies that reduce waste, use less hazardous solvents, and improve atom economy.

Catalytic Methods: Exploring novel catalytic systems, such as copper-promoted cyclizations, which can proceed under mild conditions with high functional group tolerance and regioselectivity. organic-chemistry.org

One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the construction of the pyridazinone ring system in a single operational step, minimizing purification and handling of intermediates.

These advancements will not only make the synthesis of 4,5-dibromo-4H-pyridazin-3-one more environmentally friendly and cost-effective but also facilitate the production of a wider range of derivatives for further study.

Exploration of Advanced Functionalization Strategies

The two bromine atoms on the pyridazinone ring are prime sites for chemical modification, allowing for the introduction of diverse functional groups. Future research will heavily invest in exploring advanced functionalization strategies to selectively modify the C4 and C5 positions. The ability to perform either mono- or di-substitution is crucial for creating a wide library of derivatives with tailored properties.

Promising strategies that have been investigated for closely related dibromopyridazinones include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura reaction have been successfully used to couple ferrocene (B1249389) boronic acids with 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com Further exploration of other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could introduce a vast array of carbon- and nitrogen-based substituents. mdpi.com

Halogen-Magnesium Exchange: This method has proven effective for the C-4 metalation of 2-benzyl-4,5-dibromopyridazin-3(2H)-one, which can then be quenched with various electrophiles to introduce new functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazinone ring facilitates SNAr reactions, allowing for the substitution of bromine atoms with oxygen, nitrogen, and sulfur nucleophiles. mdpi.com

The systematic application of these modern synthetic tools will enable the precise engineering of molecules for specific applications in medicine and materials.

| Functionalization Strategy | Description | Potential Outcome |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Introduction of aryl, heteroaryl, or vinyl groups at the C4 and/or C5 positions. mdpi.com |

| Halogen-Magnesium Exchange | Conversion of a carbon-bromine bond to a carbon-magnesium bond (Grignard reagent), followed by reaction with an electrophile. | Allows for the introduction of a wide range of functional groups via nucleophilic attack. nih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction to form carbon-nitrogen bonds. | Synthesis of amino-substituted pyridazinones. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a halogen on an electron-poor aromatic ring by a nucleophile. | Introduction of alkoxy, amino, or thioether groups. mdpi.com |

In-depth Mechanistic Investigations of Complex Transformations

As more complex functionalization strategies are employed, a deeper understanding of the underlying reaction mechanisms becomes essential for controlling reaction outcomes and optimizing conditions. The functionalization of this compound can sometimes lead to unexpected side products or unusual regioselectivity.

For instance, studies on the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one revealed significant hydrodebromination side reactions and the formation of a novel bridged ferrocenophane. mdpi.com To understand these complex transformations, future research will require:

Combined Experimental and Computational Approaches: Utilizing techniques like deuterium (B1214612) labeling experiments to trace the pathways of atoms through a reaction. mdpi.com

Reaction Intermediate Analysis: Employing advanced spectroscopic techniques to identify and characterize transient intermediates.

Kinetic Studies: Performing kinetic analysis to elucidate reaction pathways and determine rate-limiting steps.

These in-depth mechanistic investigations are crucial for transforming serendipitous discoveries into predictable and controllable synthetic methods, thereby expanding the synthetic utility of this compound.

Advanced Computational Modeling for Structure-Reactivity Relationships and Materials Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. Future research on this compound and its derivatives will increasingly rely on advanced computational modeling to accelerate the discovery of new applications.

Key areas where computational modeling will be impactful include:

Understanding Reaction Mechanisms: Density Functional Theory (DFT) modeling can be used to calculate the structures and energies of transition states and intermediates, providing insights into reaction pathways and explaining observed regioselectivity, as demonstrated in studies of related pyridazinones. mdpi.com

Predicting Reactivity: Computational models can predict the reactivity of the C4 and C5 positions, helping chemists select the optimal conditions for selective functionalization.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of new pyridazinone derivatives, guiding the design of potent and selective drug candidates. nih.gov

Materials Design: Modeling can predict the electronic and photophysical properties of polymers or other materials incorporating the pyridazinone core, aiding in the design of novel materials for electronics or photovoltaics.

By integrating computational modeling with experimental work, researchers can adopt a more rational design approach, saving time and resources in the development of new compounds and materials.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Mechanistic Investigation | Elucidate reaction pathways, understand regioselectivity, and calculate intermediate structures and energies. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Develop models that correlate chemical structure with biological activity to predict the potency of new compounds. nih.gov |

| Molecular Docking | Drug Discovery | Predict the binding mode and affinity of pyridazinone derivatives to biological targets like enzymes or receptors. nih.gov |

| Molecular Dynamics (MD) Simulation | Materials & Biological Systems | Simulate the dynamic behavior of molecules over time to understand interactions and conformational changes. |

Expansion into Novel Material Science Applications

The unique structure of this compound makes it an attractive building block for novel organic materials. While it is already utilized in the formulation of specialty polymers and coatings to enhance durability, its potential extends far beyond these applications. chemimpex.com The electron-deficient pyridazinone ring and the polarizable bromine atoms can impart useful electronic and optical properties to larger molecular systems.

Future research is expected to explore its incorporation into:

Organic Electronics: The electron-withdrawing nature of the pyridazinone core could be beneficial in creating n-type semiconductor materials for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). mdpi.com

Liquid Crystals: Functionalization of the pyridazinone core with long alkyl chains or other mesogenic groups could lead to new classes of liquid crystalline materials, as has been suggested for related heterocyclic systems. mdpi.com

Functional Polymers: The dibromo functionality allows the compound to act as a monomer or a cross-linking agent in polymerization reactions, leading to the creation of specialty polymers with enhanced thermal stability, flame retardancy, or specific optical properties. chemimpex.com

By strategically functionalizing the pyridazinone scaffold, scientists can fine-tune its properties to create a new generation of advanced materials for a wide range of technological applications.

Q & A

Q. What are the recommended synthetic routes for 4,5-dibromo-4H-pyridazin-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of pyridazinone precursors. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (reflux conditions) to achieve regioselective substitution at the 4- and 5-positions.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

- Validation : Confirm purity via TLC and melting point analysis. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Prioritize the following:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify substituent positions and confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns consistent with bromine atoms.

- X-ray Crystallography : Single-crystal diffraction to resolve molecular geometry and confirm the dibromo substitution pattern. For example, derivatives like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one have been structurally validated using this method .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound in cross-coupling reactions?

Contradictions often arise from variations in catalysts, solvents, or impurities. Methodological solutions include:

- Controlled Replication : Repeat reactions under inert atmospheres (e.g., argon) with rigorously dried solvents.

- Analytical Screening : Use HPLC or GC-MS to detect trace impurities or side products influencing reactivity.

- Catalyst Screening : Test palladium/copper systems (e.g., Pd(PPh₃)₄/CuI) under Suzuki or Sonogashira conditions to evaluate substrate compatibility .

Q. What strategies resolve crystal structure disorders or twinning in this compound derivatives?

For challenging crystallographic

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

This advanced technique maps close-contact interactions (e.g., H-bonding, halogen bonding):

- Procedure : Generate Hirshfeld surfaces using CrystalExplorer, focusing on Br···H and Br···Br contacts.

- Quantification : Calculate contact percentages (e.g., Br···H interactions ~12% in pyridazinone derivatives) to compare packing efficiencies.

- Visualization : 2D fingerprint plots differentiate interaction types and their contributions to crystal stability .

Q. How are this compound derivatives designed for structure-activity relationship (SAR) studies?

Methodological steps include:

- Substituent Variation : Introduce functional groups (e.g., alkyl chains, aryl rings) at non-brominated positions to modulate electronic effects.

- Biological Assays : Screen derivatives for bioactivity (e.g., receptor antagonism) using in vitro models, as demonstrated for pyrido[2,3-b]pyrazin-2-ones in CRF-1 receptor studies.

- Computational Pre-screening : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.